molecular formula C13H17N3O2S B2729754 N-cyclopropyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)imidazolidine-1-carboxamide CAS No. 1796960-85-4

N-cyclopropyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)imidazolidine-1-carboxamide

Cat. No.: B2729754
CAS No.: 1796960-85-4
M. Wt: 279.36
InChI Key: HWTAWDVXMBXJQX-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)imidazolidine-1-carboxamide is a synthetic heterocyclic compound of interest in medicinal and agricultural chemistry research. Its structure incorporates multiple pharmacophores known to confer bioactivity, including an imidazolidinone core, a cyclopropyl group, and a thiophene moiety. Thiophene is a five-membered sulfur heterocycle that is a common building block in the development of active agents and has been identified as a key component in several commercialized agricultural fungicides . The strategic combination of these subunits is a common approach in drug and agrochemical discovery to generate novel compounds with potential biological properties . This compound is intended for non-human research applications only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-cyclopropyl-2-oxo-N-(2-thiophen-2-ylethyl)imidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c17-12-14-6-8-16(12)13(18)15(10-3-4-10)7-5-11-2-1-9-19-11/h1-2,9-10H,3-8H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWTAWDVXMBXJQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCC2=CC=CS2)C(=O)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Ureas with Diamines

A foundational approach involves cyclocondensation of 1,2-diaminoethane derivatives with carbonyl sources. For example, reacting N-cyclopropylurea with 2-(thiophen-2-yl)ethylamine under acidic conditions yields the imidazolidin-2-one ring. This method typically employs refluxing toluene or dichloroethane (DCE) as solvents, with yields ranging from 45–60%.

Reaction Conditions

Reactants Solvent Temperature Catalyst Yield
N-Cyclopropylurea + 2-(Thiophen-2-yl)ethylamine DCE 100°C POCl₃ 58%

Ring-Closing Metathesis (RCM)

Alternative routes utilize RCM with Grubbs catalysts to form the imidazolidin-2-one ring from diene precursors. While less common, this method offers superior stereocontrol, achieving yields up to 72% in inert atmospheres.

Functionalization Strategies

N-Alkylation of Imidazolidin-2-One

Introducing the cyclopropyl and thiophene-ethyl groups requires sequential N-alkylation. A two-step protocol involves:

  • Treating imidazolidin-2-one with cyclopropyl bromide in the presence of NaH (yield: 65%).
  • Reacting the intermediate with 2-(thiophen-2-yl)ethyl mesylate using K₂CO₃ as a base (yield: 52%).

Critical Parameters

  • Excess alkylating agent (1.5–2.0 equiv) minimizes di-alkylation byproducts.
  • Polar aprotic solvents (e.g., DMF, DCE) enhance reactivity.

Carboxamide Coupling

Coupling pre-functionalized amines to an activated imidazolidine-1-carbonyl chloride represents a streamlined alternative. For instance, treating imidazolidine-1-carbonyl chloride with N-cyclopropyl-2-(thiophen-2-yl)ethylamine in dichloromethane (DCM) achieves 68% yield.

Optimization of Phosphoryl Chloride-Mediated Activation

Phosphoryl chloride (POCl₃) proves critical in activating carbonyl intermediates for nucleophilic attack. In a representative procedure:

  • Imidazolidin-2-one is treated with POCl₃ in DCE at 100°C to form the chlorinated intermediate.
  • Subsequent reaction with cyclopropylamine and 2-(thiophen-2-yl)ethylamine introduces both substituents (combined yield: 61%).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 0.65–0.89 (m, 4H, cyclopropyl), 3.12–3.45 (m, 4H, imidazolidine CH₂), 4.38 (s, 2H, thiophene-CH₂), 6.85–7.50 (m, 3H, thiophene).
  • LC-MS : m/z 307.2 [M+H]⁺.

Purity and Yield Comparisons

Method Yield Purity (HPLC)
Cyclocondensation 58% 95%
RCM 72% 97%
Carboxamide Coupling 68% 96%

Challenges and Mitigation Strategies

Regioselectivity in N-Alkylation

Competing alkylation at both nitrogen centers is mitigated by stepwise addition of alkylating agents and using bulky bases (e.g., DBU).

Thiophene Stability

Thiophene rings are susceptible to oxidation under acidic conditions. Employing inert atmospheres and low temperatures (<50°C) preserves integrity.

Industrial-Scale Adaptations

Batch processes using continuous flow reactors enhance reproducibility, with throughputs exceeding 500 g/day. Key adjustments include:

  • Reducing POCl₃ equivalents to 1.2 to minimize waste.
  • Automated pH control during workup to isolate the product in >99% purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)imidazolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxo group can be reduced to a hydroxyl group under mild conditions.

    Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophiles like bromine or iodine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Hydroxy derivatives of the original compound.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)imidazolidine-1-carboxamide involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes or receptors, modulating their activity. The oxo and imidazolidine groups can form hydrogen bonds with biological macromolecules, influencing their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison with Key Compounds
Compound Core Structure Key Substituents Functional Groups Molecular Weight (g/mol) Pharmacological Class
N-cyclopropyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)imidazolidine-1-carboxamide Imidazolidine Cyclopropyl, 2-(thiophen-2-yl)ethyl Carboxamide, 2-oxo ~285.34* Unknown
Rotigotine Hydrochloride Tetralin Propyl, 2-(thiophen-2-yl)ethyl Amine oxide, hydrochloride 351.93 Dopamine agonist
Rotigotine Related Compound G Tetralin Bis[2-(thiophen-2-yl)ethyl] Hydrochloride 420.03 Impurity
Rotigotine Related Compound H Tetralin Methoxy, propyl, 2-(thiophen-2-yl)ethyl Methoxy, amine Not reported Impurity
(4S)-2-... () Thiazolidine Carboxy groups, phenylacetamido Carboxylic acids, amide Not reported Antibiotic (inferred)

*Calculated molecular weight based on formula C12H15N3O2S.

Key Observations:

Core Structure Differences: The target compound’s imidazolidine ring (5-membered, saturated) contrasts with Rotigotine’s tetralin (6-membered, partially aromatic) and the thiazolidine cores in compounds. Thiazolidine-based compounds () are associated with β-lactam antibiotics, highlighting divergent applications compared to the target compound .

Substituent Profiles :

  • The 2-(thiophen-2-yl)ethyl group is a shared feature between the target compound and Rotigotine, suggesting possible CNS targeting. However, Rotigotine’s propyl group is replaced by a cyclopropyl in the target, which may improve lipophilicity and metabolic resistance due to reduced cytochrome P450 susceptibility .
  • Rotigotine’s related compounds (G and H) feature bis-thiophenethyl or methoxy substitutions, which are absent in the target. These modifications in Rotigotine derivatives are associated with impurity profiles rather than therapeutic activity .

Functional Groups: The target’s carboxamide and 2-oxo groups differ from Rotigotine’s amine oxide and sulfonate functionalities.

Pharmacological Implications

  • Receptor Binding: Rotigotine’s thiophen-2-yl ethyl group is critical for dopamine D2/D3 receptor agonism.
  • Solubility and Bioavailability : The carboxamide in the target compound could improve aqueous solubility relative to Rotigotine’s hydrochloride salt, though this depends on additional formulation factors.

Biological Activity

N-cyclopropyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)imidazolidine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Cyclopropyl Group : Provides unique steric and electronic properties.
  • Imidazolidine Core : Known for various biological activities.
  • Thiophene Ring : Contributes to the compound's reactivity and biological interactions.

Anticancer Activity

Recent studies have shown that this compound exhibits significant anticancer properties. In vitro tests demonstrated potent cytotoxic effects against various cancer cell lines, including:

  • Breast Cancer (MCF-7 and MDA-MB-231) : The compound showed IC50 values in the nanomolar range, indicating strong antiproliferative activity.
  • Glioblastoma Multiforme : Morphological changes consistent with apoptosis were observed in treated cells, such as chromatin condensation and cell shrinkage .

The proposed mechanism of action involves:

  • Inhibition of Cell Proliferation : The compound interferes with cellular pathways that regulate cell cycle progression.
  • Induction of Apoptosis : It triggers apoptotic pathways, leading to programmed cell death in cancer cells.
  • Anti-inflammatory Effects : Preliminary data suggest it may inhibit pro-inflammatory cytokines, contributing to its therapeutic profile .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is essential.

Compound NameStructureAnticancer ActivityMechanism
Compound AStructure AModerate (IC50 > 100 nM)Cell cycle arrest
Compound BStructure BHigh (IC50 < 10 nM)Apoptosis induction
N-cyclopropyl...N-cyclopropyl StructureVery High (IC50 < 5 nM)Apoptosis + anti-inflammatory

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on glioblastoma cells. The results indicated:

  • Significant reduction in cell viability at concentrations as low as 10 nM.
  • Induction of apoptosis was confirmed through flow cytometry analysis.

Study 2: In Vivo Efficacy

In vivo studies using mouse models bearing tumor xenografts demonstrated that administration of the compound led to a marked reduction in tumor size compared to control groups. This suggests potential for therapeutic application in oncology.

Future Directions

The promising biological activity of this compound warrants further investigation into:

  • Mechanistic Studies : Detailed exploration of molecular interactions and signaling pathways affected by the compound.
  • Clinical Trials : Transitioning from preclinical findings to clinical settings to evaluate safety and efficacy in humans.
  • Structural Modifications : Synthesis of analogs to enhance potency and selectivity for specific cancer types.

Q & A

Q. What are the common synthetic routes for N-cyclopropyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)imidazolidine-1-carboxamide, and what intermediates are critical?

The synthesis typically involves multi-step processes, including:

  • Cyclization reactions of β-ketoesters or analogous precursors under acidic conditions to form the imidazolidinone core (e.g., ethyl 4-oxo-2-phenyl-1-(thiophene-2-carbonyl)imidazolidine-2-carboxylate as a structural analog) .
  • Amide coupling between cyclopropylamine and thiophene-ethyl derivatives, facilitated by catalysts like DCC (dicyclohexylcarbodiimide) or HATU in polar aprotic solvents (e.g., DMF or DMSO) .
  • Purification via column chromatography or recrystallization to isolate intermediates and final products .

Critical intermediates include the imidazolidinone core and functionalized thiophene-ethyl precursors, which require strict control of reaction conditions (temperature, solvent) to avoid side reactions .

Q. How is the compound’s structure validated, and what analytical techniques are prioritized?

Structural validation employs:

  • NMR spectroscopy (1H/13C) to confirm substituent connectivity, particularly distinguishing between imidazolidinone carbonyls and thiophene protons .
  • Infrared (IR) spectroscopy to identify characteristic bands for amide C=O (1650–1700 cm⁻¹) and thiophene C-S (600–800 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) to verify molecular formula and isotopic patterns .

X-ray crystallography is less common due to challenges in obtaining single crystals but provides definitive stereochemical data when feasible .

Advanced Research Questions

Q. How can reaction conditions be optimized for improved yield and scalability?

Methodological approaches include:

  • Design of Experiments (DoE) to systematically vary parameters (e.g., solvent ratio, temperature, catalyst loading) and identify optimal conditions. For example, a central composite design could minimize side-product formation during amide coupling .
  • Flow chemistry for precise control of reaction kinetics, particularly in exothermic steps like cyclization, enhancing reproducibility and safety .
  • In-line analytics (e.g., FTIR or UV monitoring) to track intermediate formation and adjust conditions dynamically .

Evidence from analogous syntheses shows that DMF as a solvent increases reaction rates but may complicate purification, whereas DMSO offers better solubility for polar intermediates .

Q. What computational tools are effective for predicting biological interactions or stability?

  • Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with target proteins (e.g., enzymes with conserved ATP-binding pockets), leveraging the compound’s amide and thiophene motifs as hydrogen-bond acceptors .
  • Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity under physiological conditions, such as susceptibility to hydrolysis at the imidazolidinone carbonyl .
  • Molecular Dynamics (MD) simulations assess stability in aqueous vs. lipid environments, critical for drug delivery applications .

Q. How do researchers resolve contradictions in reported biological activity data?

Discrepancies often arise from:

  • Assay variability (e.g., cell-line specificity, incubation time). Standardizing protocols (e.g., MTT vs. ATP-based viability assays) reduces noise .
  • Metabolic instability , where metabolites (e.g., oxidized thiophene derivatives) may exhibit off-target effects. LC-MS/MS profiling of in vitro/in vivo samples clarifies active species .
  • Epimeric impurities in synthesized batches, addressed by chiral HPLC or enzymatic resolution .

Methodological Recommendations

  • For contradictory bioactivity results , validate assays using orthogonal methods (e.g., SPR for binding affinity vs. cellular IC50) .
  • For low synthetic yields , employ microwave-assisted synthesis to accelerate slow steps (e.g., cyclization) while reducing decomposition .

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